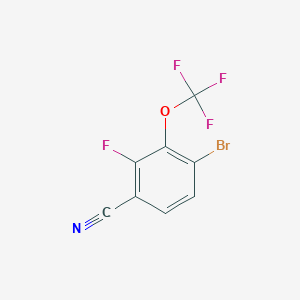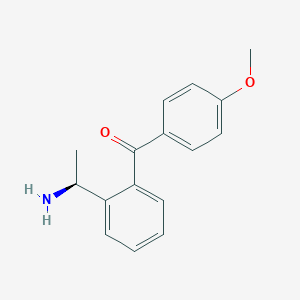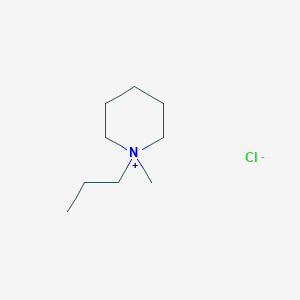
1-Methyl-1-propylpiperidin-1-ium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-1-propylpiperidin-1-ium chloride is a chemical compound with the molecular formula C₉H₂₀ClN and a molecular weight of 177.72 g/mol . It is also known as N-Methyl-N-propylpiperidinium chloride. This compound is a quaternary ammonium salt, which means it contains a positively charged nitrogen atom bonded to four organic groups and a chloride ion as the counterion.
Méthodes De Préparation
The synthesis of 1-Methyl-1-propylpiperidin-1-ium chloride typically involves the quaternization of 1-methylpiperidine with propyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 1-Methylpiperidine and propyl chloride.
Reaction Conditions: The reaction is typically conducted in an organic solvent such as acetonitrile or dichloromethane, at a temperature range of 0-50°C.
Procedure: 1-Methylpiperidine is dissolved in the solvent, and propyl chloride is added dropwise with stirring. The reaction mixture is then heated to the desired temperature and maintained for several hours.
Isolation: The product is isolated by evaporating the solvent and recrystallizing the residue from a suitable solvent such as ethanol or acetone.
Analyse Des Réactions Chimiques
1-Methyl-1-propylpiperidin-1-ium chloride undergoes various chemical reactions, including:
Substitution Reactions: The chloride ion can be substituted with other nucleophiles such as bromide, iodide, or hydroxide ions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents depend on the desired transformation.
Hydrolysis: In the presence of water, the compound can hydrolyze to form 1-Methyl-1-propylpiperidine and hydrochloric acid.
Applications De Recherche Scientifique
1-Methyl-1-propylpiperidin-1-ium chloride has several scientific research applications:
Chemistry: It is used as a phase-transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.
Mécanisme D'action
The mechanism of action of 1-Methyl-1-propylpiperidin-1-ium chloride depends on its application. In biological systems, it may interact with cellular membranes, altering their permeability and affecting ion transport. The compound can also inhibit specific enzymes or receptors, leading to various physiological effects. The exact molecular targets and pathways involved are still under investigation .
Comparaison Avec Des Composés Similaires
1-Methyl-1-propylpiperidin-1-ium chloride can be compared with other quaternary ammonium salts such as:
1-Methyl-1-propylpiperidin-1-ium bromide: Similar in structure but with a bromide ion instead of chloride.
1-Methyl-1-propylpiperidin-1-ium bis(trifluoromethylsulfonyl)imide: A more complex anion, often used in ionic liquid applications.
N-Methyl-N-propylpiperidinium chloride: Another name for the same compound, highlighting its quaternary ammonium nature.
These compounds share similar properties but differ in their specific applications and reactivity due to the nature of the counterion.
Propriétés
Numéro CAS |
1383436-85-8 |
|---|---|
Formule moléculaire |
C9H20ClN |
Poids moléculaire |
177.71 g/mol |
Nom IUPAC |
1-methyl-1-propylpiperidin-1-ium;chloride |
InChI |
InChI=1S/C9H20N.ClH/c1-3-7-10(2)8-5-4-6-9-10;/h3-9H2,1-2H3;1H/q+1;/p-1 |
Clé InChI |
JDSAJETWNWVTER-UHFFFAOYSA-M |
SMILES canonique |
CCC[N+]1(CCCCC1)C.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


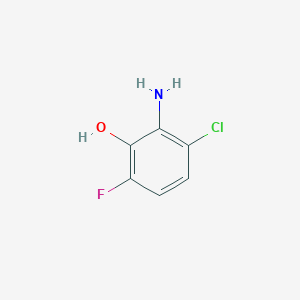
![4-Fluoro-1,3-dihydrobenzo[c]thiophene 2,2-dioxide](/img/structure/B12971543.png)
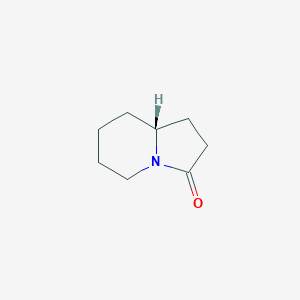
![4-(2-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-oxoethoxy)benzonitrile](/img/structure/B12971559.png)
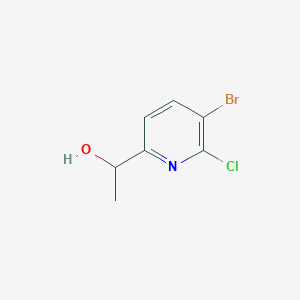
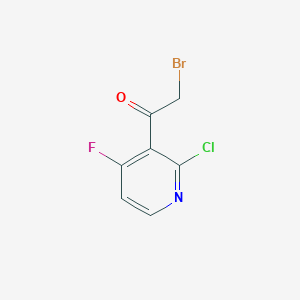
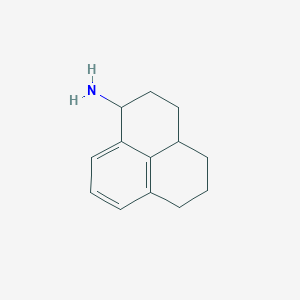
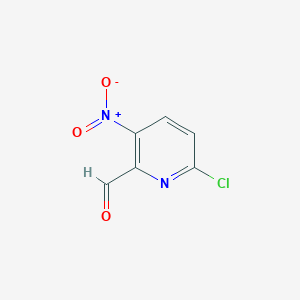

![4-Ethoxy-3-methyl-1h-pyrazolo[4,3-c]pyridine](/img/structure/B12971598.png)
